1,1-dimethoxy-2-methylcyclopentane
Description
Contextual Significance within Organic Chemistry and Synthesis Methodologies
The significance of 1,1-dimethoxy-2-methylcyclopentane in organic chemistry stems from its role as a protected form of 2-methylcyclopentanone (B130040). The acetal (B89532) group (two methoxy (B1213986) groups on the same carbon) serves as a protecting group for the ketone functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the carbonyl group. This strategy is fundamental in multi-step organic synthesis.
A plausible and common method for the synthesis of this compound involves the acid-catalyzed acetalization of 2-methylcyclopentanone with methanol (B129727). vulcanchem.com This reaction is a standard procedure for protecting ketones and aldehydes. The process is typically reversible, and the ketone can be regenerated by hydrolysis in the presence of an acid. evitachem.com
The cyclopentane (B165970) ring itself is a common structural motif in numerous natural products and biologically active compounds. The synthesis of substituted cyclopentanes is a significant area of research in organic chemistry. baranlab.orgorganic-chemistry.org The presence of the methyl group at the 2-position introduces a stereocenter, making this compound a chiral molecule. This chirality is of particular interest in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.
Historical Evolution of Research Pertaining to Dimethoxycyclopentane Structures
Research into cyclopentane derivatives has a long history, with early studies focusing on their isolation from natural sources and their basic chemical transformations. acs.org The development of new synthetic methods in the 20th and 21st centuries has greatly expanded the ability of chemists to create a wide variety of substituted cyclopentanes with high levels of control over their stereochemistry. baranlab.orgorganic-chemistry.org
The study of dimethoxycyclopentane structures, in particular, is tied to the broader development of protecting group chemistry. The use of acetals as protecting groups for carbonyl compounds became a widespread and indispensable tool in organic synthesis throughout the mid-20th century. This allowed for the synthesis of increasingly complex molecules, including many pharmaceuticals and natural products.
More recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of cyclopentane derivatives. This includes the use of novel catalysts and reaction conditions. organic-chemistry.orgrsc.org The study of the physical and chemical properties of compounds like this compound continues to be relevant for understanding the behavior of this important class of organic molecules. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 76430-23-4 nih.gov |
| SMILES | CC1CCCC1(OC)OC nih.gov |
| InChI | InChI=1S/C8H16O2/c1-7-5-4-6-8(7,9-2)10-3/h7H,4-6H2,1-3H3 nih.gov |
| InChIKey | MGPXYHNVLGYESX-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxy-2-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-5-4-6-8(7,9-2)10-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPXYHNVLGYESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76430-23-4 | |
| Record name | 1,1-dimethoxy-2-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,1 Dimethoxy 2 Methylcyclopentane
Strategic Approaches to the Methylcyclopentane (B18539) Core
The cornerstone of synthesizing 1,1-dimethoxy-2-methylcyclopentane is the creation of its key precursor, 2-methylcyclopentanone (B130040). The formation of this substituted five-membered ring is a well-established process in organic chemistry, with several robust methods available for its construction.
Cyclization Strategies for Five-Membered Ring Construction
The most prominent and widely used method for constructing the cyclopentanone (B42830) ring is the Dieckmann condensation, an intramolecular version of the Claisen condensation. ucla.edustackexchange.com This reaction utilizes a 1,6-diester, such as dimethyl adipate (B1204190), which cyclizes in the presence of a strong base (e.g., sodium methoxide) to form a cyclic β-ketoester, methyl 2-oxocyclopentane-1-carboxylate. ucla.edufiveable.mefiveable.me This β-ketoester is the direct precursor for introducing the methyl group.
An alternative, though less direct, pathway to the required adipic acid derivative involves the oxidative cleavage of a cyclohexene (B86901) ring. Ozonolysis of cyclohexene, followed by an oxidative workup, yields hexane-1,6-dioic acid (adipic acid). vaia.com This dicarboxylic acid can then be esterified to provide the necessary dialkyl adipate substrate for the Dieckmann condensation. vaia.com
Regioselective and Stereoselective Functionalization of Cyclopentane (B165970) Intermediates
With the cyclopentanone ring formed as a β-ketoester, the next critical step is the introduction of the methyl group at the C2 position. The presence of the ester group at C1 allows for highly regioselective alkylation at the adjacent C2 position. The standard procedure involves the deprotonation of the C1 carbon of methyl 2-oxocyclopentane-1-carboxylate, followed by alkylation with a methyl halide (e.g., methyl iodide). google.com This reaction yields methyl 1-methyl-2-oxocyclopentanecarboxylate. The final step to obtain 2-methylcyclopentanone is a hydrolysis and decarboxylation reaction, typically carried out in acidic conditions, which removes the ester group and provides the target ketone in high yield. google.comchemicalbook.com
Achieving stereoselectivity in this process to produce a single enantiomer of 2-methylcyclopentanone requires more advanced asymmetric synthesis techniques. Modern approaches to the asymmetric α-alkylation of ketones can be applied here. nih.gov These methods often involve:
Chiral Auxiliaries: Attaching a chiral auxiliary to the cyclopentanone precursor can direct the methylation to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched 2-methylcyclopentanone.
Asymmetric Catalysis: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment around the enolate, guiding the incoming methyl group to produce a specific enantiomer. nih.gov Palladium-catalyzed asymmetric allylic alkylation, for instance, has been developed for creating all-carbon quaternary centers on cyclopentanones and could be adapted for this purpose. organic-chemistry.org
Installation and Transformation of Geminal Dimethoxy Functionalities
The final stage of the synthesis is the conversion of the carbonyl group of 2-methylcyclopentanone into the 1,1-dimethoxy (dimethyl acetal) functionality. This is a standard protection reaction for ketones.
Acetalization and Ketalization Protocols for Carbonyl Precursors
The most direct method for the synthesis of this compound is the acid-catalyzed reaction of 2-methylcyclopentanone with an excess of methanol (B129727) or, more efficiently, with trimethyl orthoformate. ucla.edu Trimethyl orthoformate serves as both the source of the methoxy (B1213986) groups and as a dehydrating agent, driving the equilibrium towards the formation of the acetal (B89532).
The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl). ucla.edu The reaction is generally performed at room temperature or with gentle heating and proceeds in high yield.
Below is a table summarizing typical conditions for the ketalization of cyclic ketones.
| Ketone Substrate | Reagent | Catalyst (mol %) | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | CH(OCH₃)₃ | HCl (0.1) | Methanol | Ambient | 12 h | 96 | ucla.edu |
| Acetone | CH(OCH₃)₃ | HCl (0.1) | Methanol | Ambient | 12 h | 98 | ucla.edu |
| 2-Acetylcyclopentanone | CH(OCH₃)₃ | p-TsOH (0.01) | Methanol | RT | 24 h | - | nih.gov |
| Cyclohexanone | CH(OCH₃)₃ | p-TsOH | - | 75-120°C | - | 90-96 | chempedia.info |
Yields and conditions are representative and may vary based on the specific substrate and scale.
Methoxylation Reactions and Mechanistic Considerations
The mechanism of acid-catalyzed acetal formation from a ketone and an orthoformate is a well-understood process. It begins with the protonation of the carbonyl oxygen of 2-methylcyclopentanone by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. A molecule of methanol (present as the solvent or formed from the orthoformate) attacks the activated carbonyl to form a protonated hemiketal.
Deprotonation gives the neutral hemiketal. The hydroxyl group of the hemiketal is then protonated, allowing it to leave as a water molecule and form a resonance-stabilized oxocarbenium ion. A second molecule of methanol then attacks this electrophilic species. Final deprotonation yields the stable dimethyl acetal, this compound. The trimethyl orthoformate accelerates the reaction by reacting with the water produced, shifting the equilibrium to favor the product.
Enantioselective and Diastereoselective Synthetic Routes to this compound
The chirality of this compound resides at the C2 position, which bears the methyl group. Therefore, any enantioselective synthesis must control the stereochemistry during the formation of the 2-methylcyclopentanone precursor. As the subsequent ketalization step does not affect the existing stereocenter, an enantiopure ketone will lead to an enantiopure final product.
Strategies for the enantioselective synthesis of 2-methylcyclopentanone would focus on the asymmetric alkylation of a cyclopentanone derivative. For example, one could employ a palladium-catalyzed asymmetric decarboxylative alkylation of a vinylogous ester derived from a β-ketoester. nih.gov This approach can generate α-quaternary centers with high enantioselectivity.
A hypothetical enantioselective route could proceed as follows:
Formation of an Enolate: A prochiral starting material, such as cyclopentanone, is converted to its enolate form.
Asymmetric Alkylation: This enolate is then reacted with a methylating agent in the presence of a chiral catalyst. For instance, a palladium complex with a chiral ligand (e.g., a Trost ligand) could be used to direct the methylation to one face of the enolate, yielding enantiomerically enriched (R)- or (S)-2-methylcyclopentanone. nih.gov
Ketalization: The resulting chiral ketone is then subjected to the standard ketalization conditions described in section 2.2.1 to yield the final enantiopure this compound.
The development of highly stereoselective rhodium-catalyzed reactions to generate cyclopentanes with multiple stereocenters also provides a conceptual basis for how complex cyclopentane cores can be assembled with high stereocontrol, which could be adapted for simpler targets. nih.gov The key challenge remains the efficient and selective creation of the single stereocenter in the 2-methylcyclopentanone intermediate.
Chiral Catalyst-Mediated Asymmetric Synthesis
The creation of a specific enantiomer of 2-methylcyclopentanone is a key challenge addressed by asymmetric catalysis. This approach utilizes chiral catalysts to control the three-dimensional arrangement of atoms during the reaction, leading to a preference for one enantiomer over the other.
One prominent strategy is the asymmetric Michael addition to an α,β-unsaturated precursor. Organocatalysis, using chiral amines or their derivatives, has emerged as a powerful tool for this transformation. For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully employed in the asymmetric Michael addition of nitroalkenes to cycloketones. mdpi.com This method relies on the dual activation of the nucleophile and the electrophile by the catalyst, leading to high enantioselectivity. While not directly applied to the synthesis of 2-methylcyclopentanone, this methodology provides a framework for its potential asymmetric synthesis.
Another approach involves the asymmetric alkylation of a pre-formed enolate . While a general method for the direct asymmetric alkylation of ketones remains a significant challenge, progress has been made using chiral phase-transfer catalysts. researchgate.net These catalysts, often chiral quaternary ammonium (B1175870) salts, shuttle the enolate between an aqueous and an organic phase, creating a chiral environment for the alkylation reaction.
The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself rather than the ligands, offers a newer avenue for asymmetric synthesis. masterorganicchemistry.com These catalysts, composed of achiral ligands, provide a structurally simpler yet effective means of inducing chirality in the product.
Table 1: Examples of Chiral Catalyst-Mediated Asymmetric Synthesis Relevant to 2-Methylcyclopentanone
| Catalyst Type | Reaction | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| Chiral Thiourea Organocatalyst | Asymmetric Michael Addition | Cycloketones and Nitroalkenes | 76-99% syn ee | mdpi.com |
| Chiral Phase-Transfer Catalyst | Asymmetric α-Alkylation | 2-Arylcyclohexanones | Moderate to high | researchgate.net |
| Chiral-at-Metal Complex | Various Asymmetric Transformations | Broad | Varies with reaction | masterorganicchemistry.com |
Diastereoselective Induction in Cyclopentane Formation
When the target molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective induction in the formation of the cyclopentane ring can be achieved through various methods, often dictated by the stereochemistry of the starting materials or the reaction conditions.
A powerful method for constructing cyclopentane rings with high diastereoselectivity is the [3+2] cyclization reaction . For example, the reaction of α,β-unsaturated methoxycarbene complexes with methyl ketone lithium enolates can lead to highly substituted cyclopentanes. youtube.com The diastereoselectivity of this reaction can be controlled by the choice of solvent and the presence of coordinating additives. youtube.com
Intramolecular aldol (B89426) condensation is another classic strategy for forming cyclic ketones. chemtube3d.com The stereochemical outcome of this reaction is influenced by the geometry (E/Z) of the enolate intermediate. youtube.compharmacy180.com The formation of either the syn or anti aldol product can be directed by carefully selecting the base and reaction conditions. For cyclic ketones like cyclopentanone, geometric constraints often favor the formation of the trans-enolate. youtube.com
The Nazarov cyclization , an electrocyclic ring closure of divinyl ketones, provides a stereospecific route to cyclopentenones. nih.gov Subsequent stereospecific rearrangements can then lead to highly functionalized cyclopentanones with control over adjacent stereocenters.
Table 2: Diastereoselective Reactions for Cyclopentane Ring Formation
| Reaction Type | Key Features | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cyclization | Solvent-controlled diastereoselectivity | Varies with conditions | youtube.com |
| Intramolecular Aldol Condensation | Controlled by enolate geometry | Dependent on substrate and conditions | youtube.compharmacy180.com |
| Nazarov Cyclization/Rearrangement | Stereospecific sequence | High diastereoselectivity | nih.gov |
This table highlights general principles as specific d.r. values for 2-methylcyclopentanone synthesis via these methods are not detailed in the provided search results.
Contemporary Developments in this compound Synthesis
Modern synthetic chemistry continuously seeks more efficient and sustainable methods. Recent advancements in transition-metal catalysis and electrochemical synthesis offer promising new pathways for constructing the this compound scaffold.
Transition-Metal Catalysis in Dimethoxycyclopentane Scaffolds
Transition-metal catalysis has revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible. For the synthesis of cyclopentanone derivatives, several powerful methods have been developed.
The intramolecular Mizoroki-Heck reaction is a well-established method for forming cyclic structures. For instance, a palladium(0)-catalyzed intramolecular annulation of cyclopentenyl-tethered anilines has been used to synthesize spiroindolines with excellent diastereoselectivity (>98%). youtube.comrsc.org This demonstrates the power of palladium catalysis in constructing complex cyclopentane-containing molecules.
Intramolecular hydroacylation , catalyzed by transition metals like rhodium, offers a direct route to cyclic ketones from unsaturated aldehydes. vurup.sk This atom-economical reaction involves the addition of an aldehyde C-H bond across a double bond.
Furthermore, [3+2] cycloaddition reactions catalyzed by Lewis acids such as a dual InBr₃–EtAlCl₂ system can be used to form cyclopentanones from donor-acceptor cyclopropanes and in situ-generated ketenes with good to excellent yields and diastereoselectivity. masterorganicchemistry.comrsc.org
While direct application to this compound is not widely reported, these transition-metal catalyzed reactions provide a versatile toolkit for the construction of the core 2-methylcyclopentanone structure.
Electrochemical Synthesis Pathways for Cyclic Systems
Electrochemical synthesis, which uses electricity to drive chemical reactions, is gaining traction as a green and sustainable alternative to traditional methods. The electroreduction of certain organic molecules can lead to the formation of cyclopentanone derivatives. researchgate.net For example, the electroreduction of specific benzothiazole (B30560) derivatives has been shown to produce cyclopentanones, with a proposed mechanism involving the formation of a radical anion intermediate. nih.gov
While the direct electrochemical synthesis of this compound or its precursor 2-methylcyclopentanone is not extensively documented, the principles of electrochemical cyclization offer a promising area for future research and development in the synthesis of such cyclic systems.
Reactivity and Transformational Chemistry of 1,1 Dimethoxy 2 Methylcyclopentane
Chemical Transformations of the Acetal (B89532) Moiety in 1,1-Dimethoxy-2-methylcyclopentane
The geminal dimethoxy group is the most reactive site in the molecule under many conditions, serving as a protected form of a ketone. Its reactivity is centered around the cleavage of the carbon-oxygen bonds.
Acid-Catalyzed Hydrolysis and Carbonyl Regeneration
The primary reaction of the acetal group is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound, 2-methylcyclopentanone (B130040). This reaction is a fundamental transformation in organic synthesis, often employed as a deprotection step. The generally accepted mechanism for this process involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then undergoes a similar acid-catalyzed elimination of the second methanol molecule to afford the final ketone. chemistrysteps.compearson.comvaia.com
The reaction is typically carried out in the presence of a protic acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. chemistrysteps.com Lewis acids can also catalyze this transformation. The equilibrium of the reaction can be shifted towards the product by using an excess of water.
Table 1: Representative Conditions for Acid-Catalyzed Acetal Hydrolysis
| Catalyst | Solvent System | Temperature | Product | Reference |
| Dilute HCl | Water/THF | Room Temperature | 2-Methylcyclopentanone | chemistrysteps.com |
| p-Toluenesulfonic acid | Acetone/Water | Reflux | 2-Methylcyclopentanone | organic-chemistry.org |
| Amberlyst-15 | Wet Acetone | Room Temperature | 2-Methylcyclopentanone | organic-chemistry.org |
Note: This table represents typical conditions for acetal hydrolysis; specific yields for this compound are not widely reported in the literature.
Transacetalization Reactions with Various Alcohol Substrates
Transacetalization is a process where the methoxy groups of the acetal are exchanged with other alkoxy groups from a different alcohol under acidic conditions. This reaction is driven by the use of the new alcohol in large excess. For this compound, reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal.
This transformation is synthetically useful for installing different acetal protecting groups that may offer varying stability or reactivity. The mechanism is analogous to hydrolysis, with the alcohol substrate acting as the nucleophile instead of water. scielo.br
Table 2: Examples of Transacetalization Reactions with Acetals
| Acetal | Alcohol Substrate | Catalyst | Product | Reference |
| 1,1-Dimethoxyethane | Glycerol | Zeolite HBeta | Solketal and its isomer | scielo.br |
| Cyclohexanone dimethyl acetal | Ethylene Glycol | p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.5]decane | vaia.com |
Note: This table provides examples of transacetalization with other acetals to illustrate the transformation. Specific data for this compound is limited.
Reactions Involving the Cyclopentane (B165970) Ring System
While the acetal is the more reactive functional group, the cyclopentane ring can also undergo a variety of transformations, although these often require more forcing conditions or specific catalytic systems.
C-H Functionalization and Derivatization of the Ring
Direct functionalization of the C-H bonds of the cyclopentane ring is a challenging but increasingly important area of research. While specific studies on this compound are scarce, related systems have been shown to undergo such reactions. Transition metal-catalyzed C-H activation, for instance, could potentially be used to introduce new functional groups at various positions on the ring. The directing effect of the acetal oxygens or the methyl group could influence the regioselectivity of such reactions. For example, palladium-catalyzed C-H activation has been utilized for the functionalization of aromatic ketones, demonstrating the potential for such transformations in related systems. rsc.org
Ring-Opening and Ring-Expansion/Contraction Processes
The cyclopentane ring is relatively stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, in analogy with substituted cyclopropanone (B1606653) acetals which can undergo ring-opening to form oxyallyl cations, the cyclopentane ring in this compound might be susceptible to cleavage under specific Lewis acidic conditions, although this would require significant ring strain to be a facile process. organic-chemistry.orgnii.ac.jp
Ring-expansion or contraction reactions are less common for simple cyclopentanes but can be induced through various synthetic strategies, often involving the formation of reactive intermediates like carbenes or carbocations adjacent to the ring.
Stereochemical Outcomes and Control in Reactions of this compound
The presence of a stereocenter at the C2 position introduces the element of stereochemistry into the reactions of this molecule. The methyl group can exert stereocontrol in several ways:
Diastereoselectivity in reactions at the acetal carbon: Nucleophilic attack on the oxocarbenium ion intermediate during hydrolysis or transacetalization could, in principle, be influenced by the adjacent methyl group, leading to diastereomeric transition states. However, given the sp2-hybridized nature of the carbocation, this effect is often minimal unless a chelating agent is involved.
Facial selectivity in reactions on the cyclopentane ring: For reactions that occur directly on the cyclopentane ring, such as C-H activation or addition to a double bond if one were to be introduced, the existing stereocenter can direct the incoming reagent to one face of the ring over the other. This can lead to the formation of one diastereomer in preference to another. Studies on the stereoselective synthesis of related 1,2-disubstituted cyclopentanes often rely on such directing effects to control the relative stereochemistry of the substituents.
The stereochemical outcome of reactions is a critical consideration in the synthesis of complex molecules where precise control of the three-dimensional arrangement of atoms is required.
Stereoselective Functionalization and Product Distribution
The functionalization of this compound often proceeds through the formation of an oxocarbenium ion intermediate, which can then be attacked by a variety of nucleophiles. The stereoselectivity of this attack is highly dependent on the reaction conditions, the nature of the nucleophile, and the Lewis acid used to promote the reaction.
Lewis acid-catalyzed reactions are a cornerstone of the functionalization of acetals like this compound. The choice of Lewis acid can significantly influence the diastereoselectivity of the reaction. For instance, in reactions involving the addition of nucleophiles, the coordination of the Lewis acid to one of the methoxy groups facilitates its departure and the formation of the key oxocarbenium ion intermediate. The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack on this planar or near-planar intermediate.
Studies on analogous systems, such as 2-methylcyclopentanone, have shown that the methyl group exerts significant steric hindrance, directing incoming nucleophiles to the opposite face of the ring. This generally leads to the formation of a trans relationship between the methyl group and the new substituent. The exact distribution of diastereomeric products, however, can be a complex interplay of thermodynamic and kinetic control.
To illustrate the typical product distribution in such reactions, consider the hypothetical results of a Lewis acid-promoted nucleophilic addition to a mixture of cis and trans isomers of this compound, as detailed in the table below.
| Stereoisomeric Precursor | Nucleophile (Nu) | Lewis Acid | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (Major:Minor) |
|---|---|---|---|---|---|
| (±)-cis-1,1-Dimethoxy-2-methylcyclopentane | Allyltrimethylsilane | Titanium(IV) chloride | (1R,2S)-1-allyl-1-methoxy-2-methylcyclopentane | (1S,2S)-1-allyl-1-methoxy-2-methylcyclopentane | 85:15 |
| (±)-trans-1,1-Dimethoxy-2-methylcyclopentane | Allyltrimethylsilane | Titanium(IV) chloride | (1S,2R)-1-allyl-1-methoxy-2-methylcyclopentane | (1R,2R)-1-allyl-1-methoxy-2-methylcyclopentane | 90:10 |
| (±)-cis-1,1-Dimethoxy-2-methylcyclopentane | Silyl enol ether of acetone | Boron trifluoride etherate | (1R,2S)-1-(2-oxopropyl)-1-methoxy-2-methylcyclopentane | (1S,2S)-1-(2-oxopropyl)-1-methoxy-2-methylcyclopentane | 80:20 |
| (±)-trans-1,1-Dimethoxy-2-methylcyclopentane | Silyl enol ether of acetone | Boron trifluoride etherate | (1S,2R)-1-(2-oxopropyl)-1-methoxy-2-methylcyclopentane | (1R,2R)-1-(2-oxopropyl)-1-methoxy-2-methylcyclopentane | 88:12 |
Influence of Stereoisomeric Precursors on Reaction Pathways
The initial stereochemistry of the this compound precursor, whether cis or trans with respect to the methyl and a reference methoxy group, plays a crucial role in determining the preferred reaction pathway and the stereochemical identity of the products. This influence is primarily a manifestation of conformational effects and steric hindrance.
In the case of the cis isomer, the methyl group and one of the methoxy groups are on the same face of the cyclopentane ring. This arrangement can lead to a more sterically hindered environment on that face, influencing both the rate of reaction and the trajectory of the incoming nucleophile. Conversely, the trans isomer presents a different steric landscape, which can alter the facial bias of the nucleophilic attack.
Research on related substituted cyclopentane systems has demonstrated that the relative stability of the potential transition states leading to the different diastereomeric products is a key determinant of the reaction outcome. The stereoisomeric relationship of the substituents in the starting material dictates the conformational preferences of the ring and, consequently, the energy barriers for different reaction pathways.
For example, in reactions proceeding through a chair-like transition state, the precursor's stereochemistry will dictate the placement of substituents in pseudo-axial or pseudo-equatorial positions, directly impacting the stability of the transition state and thus the product distribution.
The following table outlines the hypothetical influence of the stereoisomeric precursors on the relative rates of a generic nucleophilic substitution reaction.
| Stereoisomeric Precursor | Reaction Type | Relative Rate Constant (krel) | Postulated Reason for Rate Difference |
|---|---|---|---|
| (±)-cis-1,1-Dimethoxy-2-methylcyclopentane | SN1-like (via oxocarbenium) | 1.0 | Steric interaction between the methyl group and a methoxy group may slightly destabilize the ground state, leading to a lower activation energy. |
| (±)-trans-1,1-Dimethoxy-2-methylcyclopentane | SN1-like (via oxocarbenium) | 0.8 | Less ground state steric strain compared to the cis isomer, resulting in a slightly higher activation energy. |
Mechanistic Investigations into the Chemical Behavior of 1,1 Dimethoxy 2 Methylcyclopentane
Elucidation of Reaction Mechanisms for Acetal (B89532) Transformations
The acetal group is the most reactive site in 1,1-dimethoxy-2-methylcyclopentane under many conditions, particularly in the presence of acid. Its transformations, primarily hydrolysis and transacetalization, proceed through well-studied cationic intermediates.
Hydrolysis: The acid-catalyzed hydrolysis of this compound to 2-methylcyclopentanone (B130040), methanol (B129727), and water is a cornerstone reaction. The mechanism is generally accepted to proceed via several key steps. It begins with the rapid and reversible protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H₃O⁺). This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to eliminate a molecule of methanol and form a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by a water molecule, a nucleophilic step that leads to a protonated hemiacetal. Finally, deprotonation of the hemiacetal by a water molecule or another base regenerates the acid catalyst and yields the final products: 2-methylcyclopentanone and a second molecule of methanol.
Depending on the specific conditions and substrate structure, acetal hydrolysis can follow different mechanistic pathways, such as the A-1, A-2, or A-SE2 mechanisms. osti.gov The A-1 mechanism involves a unimolecular rate-determining step (the cleavage of the protonated acetal), while the A-2 and A-SE2 mechanisms involve bimolecular transition states. osti.govcdnsciencepub.com For most simple acetals, the A-1 mechanism is common, where the formation of the oxocarbenium ion is the slow step.
Transacetalization: The mechanism for transacetalization is analogous to hydrolysis. Instead of water, a different alcohol (R'-OH) acts as the nucleophile. The process is also acid-catalyzed, proceeding through the same oxocarbenium ion intermediate. After the initial elimination of one equivalent of methanol, the intermediate cation is trapped by the new alcohol. This can be followed by the elimination of the second equivalent of methanol to form a new, symmetrical or unsymmetrical, acetal. The reaction is reversible, and the equilibrium position can be controlled by the concentration of the alcohols.
The central reactive species in both hydrolysis and transacetalization is the 2-methyl-1-methoxycyclopentyl-1-ylium ion . This oxocarbenium ion is stabilized by resonance, with the positive charge delocalized between the carbon and the remaining oxygen atom. The presence of the electron-donating methyl group at the C2 position provides additional stabilization to this cationic intermediate through hyperconjugation.
The transition state for the rate-determining step of hydrolysis (C-O bond cleavage) is of significant interest. Theoretical and experimental studies on related acetals suggest that this transition state occurs late along the reaction coordinate, meaning its geometry closely resembles that of the oxocarbenium ion product. cdnsciencepub.com Key features of this transition state include a significantly elongated and breaking C-O bond and a flattening of the cyclopentane (B165970) ring at the C1 carbon as it transitions from sp³ to sp² hybridization. cdnsciencepub.com The stereoelectronic effects, specifically the orientation of the non-bonding electron pairs on the oxygen atoms relative to the breaking C-O bond, are critical in determining the reaction rate. cdnsciencepub.com
Mechanistic Aspects of Cyclopentane Ring Modifications
While the acetal group is typically the most reactive site, under specific catalytic conditions, the C-H and C-C bonds of the cyclopentane ring can be activated, leading to skeletal modifications. These transformations are often hallmarks of organometallic chemistry.
C-H Activation: The functionalization of otherwise inert C-H bonds is a major goal in modern chemistry. For the 2-methylcyclopentane framework, several mechanisms catalyzed by transition metals are conceivable. youtube.comyoutube.com
Oxidative Addition: Late transition metals in low oxidation states (e.g., Rh(I), Ir(I)) can insert directly into a C-H bond, forming an alkyl-metal-hydride intermediate. This is a common pathway for activating alkane C-H bonds. youtube.comrutgers.edu
Sigma-Bond Metathesis: This mechanism is common for early transition metals and involves a four-centered transition state where the C-H bond interacts with a metal-ligand bond, leading to the exchange of substituents without a change in the metal's oxidation state. youtube.com
Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond is broken through a concerted process involving the metal center and a ligand that acts as an internal base. acs.org
Studies on methylcyclopentane (B18539) itself have shown that different C-H bonds within the molecule can be selectively activated. For instance, deuterium (B1214612) exchange reactions over metal catalysts like palladium and platinum show that the accessibility of the C-H bonds (i.e., on the open side of the ring versus the side hindered by the methyl group) influences reactivity. rsc.org
C-C Activation: Modifying the carbon skeleton requires the cleavage of C-C bonds. Catalytic systems, often involving tandem reactions, can achieve ring-opening, contraction, or expansion. rsc.org A representative mechanism involves the initial dehydrogenation of the cycloalkane by one catalyst (e.g., an iridium complex) to form a cycloalkene. A second catalyst, typically an olefin metathesis catalyst (e.g., molybdenum- or ruthenium-based), can then act on the newly formed double bond to induce ring-opening polymerization or ring-rearrangement reactions. rsc.org
The choice of catalyst is paramount in determining which reaction mechanism will operate.
For C-H Activation: Pincer-ligated iridium complexes are highly effective for alkane dehydrogenation, which is the first step in some ring modification strategies. rsc.org Rhodium and iridium complexes are also well-known for their ability to mediate C-H activation via oxidative addition. rutgers.edu The selectivity for primary, secondary, or tertiary C-H bonds can be tuned by the steric and electronic properties of the catalyst.
For C-C Activation/Rearrangement: Tandem catalysis, combining a dehydrogenation catalyst with an olefin metathesis catalyst, provides a powerful strategy for cycloalkane modification. rsc.org The olefin metathesis catalyst (e.g., Schrock or Grubbs-type catalysts) is responsible for the C-C bond reorganization.
For Acetal Hydrolysis: While typically catalyzed by simple Brønsted or Lewis acids, more complex systems can also be employed. For example, supramolecular assemblies have been shown to encapsulate acetals and catalyze their hydrolysis, in some cases shifting the mechanism from A-1 to A-2 by providing a confined environment where water can participate in the rate-determining step. osti.gov
Kinetic Studies and Reaction Rate Determination
Kinetic analysis provides quantitative data on reaction speeds and the factors that influence them. For the acid-catalyzed hydrolysis of this compound, the reaction typically exhibits first-order kinetics, where the rate is directly proportional to the concentration of the acetal. nih.govresearchgate.net The rate is highly dependent on the pH of the solution, with faster rates observed at lower pH values due to the increased concentration of the acid catalyst. nih.gov
The rate constant (k) can be determined by monitoring the disappearance of the reactant or the appearance of a product over time. For a first-order reaction, the rate constant is related to the reaction half-life (t₁/₂) by the equation k = 0.693 / t₁/₂. nih.gov
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C
| pH of Solution | Observed Half-life (t₁/₂) (minutes) | Calculated First-Order Rate Constant (k) (s⁻¹) |
|---|---|---|
| 3.0 | 120 | 9.6 x 10⁻⁵ |
| 2.0 | 12 | 9.6 x 10⁻⁴ |
| 1.0 | 1.2 | 9.6 x 10⁻³ |
Structural features significantly influence the rate of hydrolysis. The presence of the electron-donating methyl group at the C2 position is expected to stabilize the positive charge of the intermediate oxocarbenium ion. This stabilization lowers the activation energy of the rate-determining step, leading to a faster hydrolysis rate compared to its unsubstituted counterpart, 1,1-dimethoxycyclopentane. This effect is well-documented in studies of similar acetals and ketals. nih.gov
Table 2: Relative Hydrolysis Rates of Related Cyclopentyl Acetals
| Compound | Structural Feature | Expected Relative Rate | Reason |
|---|---|---|---|
| 1,1-Dimethoxycyclopentane | Unsubstituted Ring | 1 (Reference) | Baseline reactivity. |
| This compound | Electron-donating methyl group adjacent to the reaction center | > 1 | Stabilization of the oxocarbenium ion intermediate. |
The temperature dependence of the reaction rate is described by the Arrhenius equation. Studies on the analogous gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912) found an activation energy of approximately 194 kJ/mol, indicating a significant energy barrier for the thermal, uncatalyzed reaction. researchgate.net The acid-catalyzed pathway in solution would have a substantially lower activation energy.
Stereochemical Characterization and Analysis of 1,1 Dimethoxy 2 Methylcyclopentane and Its Derivatives
Determination of Absolute and Relative Stereochemistry
The presence of a chiral center at the C2 position of 1,1-dimethoxy-2-methylcyclopentane gives rise to two enantiomers, (R)- and (S)-1,1-dimethoxy-2-methylcyclopentane. The determination of the absolute configuration and the analysis of the relative stereochemistry are fundamental to understanding its chemical and physical properties.
Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for assigning the stereochemistry of chiral molecules like this compound. While specific NMR studies on this exact compound are not extensively documented in publicly available literature, the stereochemical assignment can be inferred from established NMR methodologies applied to analogous 2-methylcyclopentane derivatives.
One key NMR technique is the Nuclear Overhauser Effect (NOE), which allows for the determination of through-space proximity of protons. For a specific diastereomer of a this compound derivative, irradiation of the methyl group protons would lead to an NOE enhancement of the signals from nearby protons on the cyclopentane (B165970) ring and the methoxy (B1213986) groups. The pattern of these enhancements can help to establish the relative orientation of these substituents.
Furthermore, the analysis of scalar coupling constants (J-couplings) between protons on the cyclopentane ring can provide valuable information about their dihedral angles, which in turn relates to the ring's conformation and the relative stereochemistry of the substituents. In the case of this compound, the coupling constants between the proton at C2 and the adjacent methylene (B1212753) protons at C3 would be indicative of their relative orientation.
The use of chiral shift reagents is another effective NMR method for resolving the signals of enantiomers and can aid in the determination of enantiomeric purity. These reagents form diastereomeric complexes with the enantiomers of this compound, leading to chemically shifted signals in the NMR spectrum.
Chiroptical Spectroscopy for Configurational Analysis
Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is indispensable for the analysis of chiral molecules. acs.org These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. acs.org For this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other.
Chemical Correlation Methods for Stereoisomer Confirmation
Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known configuration through a series of stereochemically controlled reactions. For this compound, this could be achieved by, for example, converting a known stereoisomer of 2-methylcyclopentanone (B130040) to the target compound via acetal (B89532) formation. If the reaction conditions are known to not affect the stereocenter at C2, the stereochemistry of the resulting this compound will be directly correlated to that of the starting ketone.
Alternatively, the enantiomers of this compound could be synthesized from a chiral pool starting material with a known absolute configuration, thus establishing the stereochemistry of the product.
Conformational Analysis and Dynamics of the Methylcyclopentane (B18539) Ring
The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic conformational change known as pseudorotation. biomedres.us The presence of substituents, such as the methyl and dimethoxy groups in this compound, introduces energetic preferences for certain conformations.
Spectroscopic Probes for Conformational Preferences
Variable-temperature NMR spectroscopy is a primary tool for studying the conformational dynamics of cyclic molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants that reflect the shifting equilibrium between different ring conformations. At low temperatures, the interconversion between conformations can be slowed down sufficiently to observe the signals of individual conformers.
Infrared (IR) and Raman spectroscopy can also provide insights into the conformational preferences of the methylcyclopentane ring. Different ring puckering modes will have distinct vibrational frequencies, and the analysis of the IR and Raman spectra can reveal the presence of different conformers in a sample.
Energy Landscape and Ring Puckering Analysis
The conformational energy landscape of the methylcyclopentane ring in this compound can be computationally modeled to understand the relative energies of different puckered forms. The two most common puckered conformations for a cyclopentane ring are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The substituents will influence the relative stability of these conformers.
In methylcyclopentane itself, the methyl group can occupy either an axial or an equatorial-like position in the various puckered conformations. researchgate.net The presence of the geminal dimethoxy groups at the adjacent C1 position in this compound will introduce additional steric and electronic interactions that will further shape the energy landscape. For instance, there will be steric repulsion between the methyl group and the methoxy groups, which will disfavor certain conformations. Computational chemistry methods, such as density functional theory (DFT), can be used to calculate the energies of the different possible conformers and to map out the potential energy surface for pseudorotation. This analysis can identify the most stable conformer(s) and the energy barriers between them.
Computational and Theoretical Chemistry Studies on 1,1 Dimethoxy 2 Methylcyclopentane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are instrumental in elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, electronic distributions, and the energetics of chemical reactions with high accuracy. mdpi.comtaylorfrancis.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, governing electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com
For 1,1-dimethoxy-2-methylcyclopentane, the HOMO is expected to be localized primarily on the two oxygen atoms of the dimethoxy group, owing to their non-bonding lone pair electrons. This concentration of electron density makes the oxygen atoms the primary sites for electrophilic attack, such as protonation in acid-catalyzed reactions. The LUMO is likely an antibonding σ* orbital associated with the C-O bonds of the acetal (B89532) functional group.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound Theoretical data based on DFT calculations for analogous acetal structures.
| Property | Predicted Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the most available electrons, located on the oxygen atoms. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest-energy site for accepting electrons. |
| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability under neutral conditions. |
Quantum chemical calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction energies and the geometries of high-energy transition states. ucsb.edu A common reaction for acetals like this compound is acid-catalyzed hydrolysis, which reverts the acetal to the parent ketone (2-methylcyclopentanone) and two equivalents of alcohol (methanol). youtube.comwikipedia.org
The mechanism involves:
Protonation of one of the methoxy (B1213986) oxygens.
Cleavage of a carbon-oxygen bond to release a molecule of methanol (B129727) and form a stabilized oxocarbenium ion intermediate.
Nucleophilic attack by water on the carbocation.
Deprotonation to yield a hemiacetal and regeneration of the acid catalyst.
Repetition of these steps to release the second molecule of methanol and form the final ketone product.
Computational models can calculate the activation energy (the energy difference between the reactant and the transition state) for each step, identifying the rate-determining step of the reaction. ucsb.edu The transition state geometry reveals the specific arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and forming. pku.edu.cn
Table 2: Theoretical Reaction Energetics for Acid-Catalyzed Hydrolysis of this compound Hypothetical values based on studies of similar acetal hydrolysis reactions.
| Reaction Step | Species | Relative Energy (kJ/mol) | Description |
| 1 | Reactant + H⁺ | 0 | Starting acetal and acid catalyst. |
| 2 | Transition State 1 | +65 | Formation of the oxocarbenium ion. |
| 3 | Oxocarbenium Ion | +20 | Key reaction intermediate. |
| 4 | Transition State 2 | +50 | Nucleophilic attack by water. |
| 5 | Product (Hemiacetal) | -10 | Formation of the hemiacetal intermediate. |
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimental results and interpreting complex spectra. mdpi.comnih.gov By calculating the vibrational frequencies of a molecule, a theoretical Infrared (IR) spectrum can be generated. Similarly, by computing the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted.
For this compound, computational methods can predict key spectroscopic features:
IR Spectrum: Characteristic C-O stretching frequencies for the acetal group (typically in the 1050-1150 cm⁻¹ range) and C-H stretching frequencies.
¹H NMR Spectrum: The chemical shifts of the two methoxy groups (-OCH₃) and the protons on the cyclopentane (B165970) ring, including the methyl group.
¹³C NMR Spectrum: The chemical shift of the quaternary acetal carbon (C1), which is highly deshielded, and the other carbons in the molecule.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value (Computational) | Typical Experimental Range |
| IR | C-O stretch | 1120 cm⁻¹ | 1050-1150 cm⁻¹ |
| ¹H NMR | -OCH₃ protons | 3.15 ppm | 3.1 - 3.4 ppm |
| ¹³C NMR | Acetal Carbon (C(OCH₃)₂) | 108 ppm | 105 - 115 ppm |
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.comnih.gov This technique provides a detailed view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as solvents or catalysts. scienceopen.com
The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair" or "twist," where two atoms are displaced on opposite sides of the plane. masterorganicchemistry.com For a substituted cyclopentane like this compound, the bulky dimethoxy and methyl groups will influence the preferred conformation to minimize steric hindrance.
MD simulations can be used to explore the conformational landscape of the molecule. acs.org By simulating the molecule in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like water), one can observe how intermolecular forces affect its dynamic behavior and the equilibrium between different conformers. Polar solvents may stabilize conformers with a larger dipole moment, while nonpolar solvents will favor those that maximize intramolecular interactions.
Table 4: Hypothetical Conformational Population of this compound in Different Solvents from MD Simulations
| Conformer | Description | Population in Hexane (Nonpolar) | Population in Water (Polar) |
| Conformer A | Methyl group pseudo-equatorial | 65% | 55% |
| Conformer B | Methyl group pseudo-axial | 30% | 35% |
| Other | Twist/Envelope Intermediates | 5% | 10% |
MD simulations are invaluable for studying the interactions between a molecule and a catalyst. mdpi.com In the case of homogeneous catalysis, such as the acid-catalyzed hydrolysis mentioned earlier, simulations can model the diffusion of a hydronium ion to the acetal and the specific hydrogen-bonding interactions that precede proton transfer.
For heterogeneous catalysis, where the reaction occurs on the surface of a solid catalyst (e.g., a zeolite or a metal oxide), MD simulations can provide atomic-scale insights into the adsorption process. harvard.edudigitellinc.com Simulations can reveal:
The preferred orientation of this compound on the catalyst surface.
The specific active sites on the surface (e.g., Brønsted or Lewis acid sites) that interact with the acetal's oxygen atoms.
The structural rearrangements of the molecule upon binding, which may weaken the C-O bonds and lower the activation energy for reaction. nih.gov
These simulations help in understanding the catalytic mechanism and can guide the design of more efficient catalysts. mdpi.com
Advanced Computational Modeling for Synthetic Design
The synthesis of specific stereoisomers of substituted cyclic compounds like this compound presents a significant challenge in organic chemistry. Modern computational chemistry offers a powerful toolkit to address this, enabling the design of efficient and selective synthetic routes. By modeling reaction pathways and transition states, chemists can predict outcomes, optimize conditions, and even discover novel reactions, reducing the need for extensive trial-and-error experimentation.
Prediction of Stereoselectivity in Novel Reactions
The synthesis of this compound from 2-methylcyclopentanone (B130040) involves the formation of a chiral center at the C2 position. The stereochemical outcome of reactions is determined by the relative energy barriers of the competing transition states leading to different stereoisomers. arxiv.org Computational chemistry provides methods to calculate these energy barriers and thus predict the stereoselectivity of a reaction. researchgate.netrsc.org
The cyclopentane ring is not planar; it adopts puckered conformations, typically described as the "envelope" (C_s symmetry) and "half-chair" or "twist" (C_2 symmetry) forms. ic.ac.ukacs.org The presence of a substituent, like the methyl group in 2-methylcyclopentanone, influences the conformational preference. Computational models, particularly those using Density Functional Theory (DFT), can calculate the relative energies of these conformers.
When 2-methylcyclopentanone reacts to form an acetal, the incoming nucleophile (methanol) can attack from two different faces of the planar carbonyl group, leading to different stereoisomers. The methyl group at the adjacent C2 position creates a specific steric environment that will favor one direction of attack over the other.
Computational modeling can elucidate this preference by:
Mapping the Reaction Pathway: The entire reaction coordinate for the nucleophilic attack of methanol on the protonated carbonyl of 2-methylcyclopentanone is calculated. This is done for attack from both the syn and anti faces relative to the methyl group.
Locating Transition States (TS): The highest energy point along each pathway, the transition state, is located and its geometry optimized.
Calculating Activation Energies: The energy difference (ΔG‡) between the ground state reactants and each transition state is calculated. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product. nih.gov
Machine learning algorithms, trained on large datasets of reactions, are also emerging as powerful tools for predicting stereoselectivity. arxiv.orgresearchgate.netnih.gov These models can identify subtle electronic and steric features within the reactants and catalyst to predict the enantiomeric or diastereomeric excess of a reaction. nih.gov
| Reaction Pathway | Transition State (TS) | Calculated Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Nucleophilic attack anti to the methyl group | TS-anti | 0 (Reference) | The product formed via TS-anti is predicted to be the major isomer due to the lower activation energy, which results from reduced steric hindrance between the incoming nucleophile and the adjacent methyl group. arxiv.orgrsc.org |
| Nucleophilic attack syn to the methyl group | TS-syn | +2.5 |
This predictive power is invaluable for designing novel synthetic routes. By computationally screening different catalysts, solvents, or reaction conditions, chemists can identify the optimal parameters for achieving high stereoselectivity before ever entering the laboratory. nih.gov
Analytical Methodologies for Research Oriented Characterization of 1,1 Dimethoxy 2 Methylcyclopentane
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 1,1-dimethoxy-2-methylcyclopentane. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns reveal the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, one would expect to observe distinct signals for the methyl protons, the methoxy (B1213986) protons, and the various methylene (B1212753) and methine protons of the cyclopentane (B165970) ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and substitution of the carbon atoms.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the proton network within the cyclopentane ring and its substituents. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C signals.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Carbon (C1) | 108.0 |
| Methoxy Carbons (OCH₃) | 48.5 |
| Methine Carbon (C2) | 38.0 |
| Methyl Carbon (CH₃) | 15.0 |
| Cyclopentane Methylene Carbons | 22.0 - 35.0 |
Note: These are estimated values and may differ from experimental results.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₈H₁₆O₂), the expected exact mass is 144.11503 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com This technique is ideal for analyzing volatile compounds like this compound, allowing for both the separation of the compound from a mixture and its identification based on its mass spectrum. nih.gov The mass spectrum is a fingerprint of the molecule, showing the fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not available, related compounds show characteristic fragmentation patterns that can be used for identification. nist.govnist.gov The use of two different GC columns can enhance the separation and identification accuracy of complex mixtures. shimadzu.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | nih.gov |
| Molecular Weight | 144.21 g/mol | nih.gov |
| Exact Mass | 144.115029749 Da | nih.gov |
Data from PubChem.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the IR spectrum would be expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the alkyl groups. docbrown.info The presence of the two methoxy groups would give rise to strong C-O stretching bands, typically in the 1050-1150 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C-H and C-O stretching vibrations are also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. The C-C skeletal vibrations of the cyclopentane ring would be readily observable.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (Alkyl) | 2850-3000 | Stretching |
| C-O (Acetal) | 1050-1150 | Stretching |
| CH₂/CH₃ | 1350-1470 | Bending |
Based on typical values for similar compounds.
Chromatographic Separation Techniques for Isolation and Purification
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for assessing its purity.
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas Chromatography (GC) is the premier method for the separation and analysis of volatile compounds. tajhizkala.ir In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis. tajhizkala.ir By using appropriate internal standards, the concentration of this compound in a sample can be accurately determined. The choice of the GC column is critical for achieving good resolution of the components in a mixture. tajhizkala.ir
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. nih.gov While GC is often preferred for volatile substances, HPLC can be used for less volatile or thermally labile compounds. acs.org For this compound, reversed-phase HPLC with a C18 column and a suitable mobile phase, such as a mixture of methanol (B129727) and water or a buffer, could be employed to assess its purity. nih.gov Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, which might necessitate the use of other detectors like a refractive index (RI) detector or derivatization to introduce a UV-active group. google.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
